5,8,9-Trimethyl-9H-carbazol-3-OL
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Overview
Description
5,8,9-Trimethyl-9H-carbazole-3-ol: is a nitrogen-containing aromatic heterocyclic compound. It belongs to the carbazole family, which is known for its versatile applications in various fields such as organic electronics, pharmaceuticals, and materials science. The compound’s structure features a carbazole core with three methyl groups at positions 5, 8, and 9, and a hydroxyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8,9-Trimethyl-9H-carbazole-3-ol can be achieved through several methods. One common approach involves the hydroxydeboronation reaction of 5,8,9-trimethyl-9H-carbazole-3-boronic acid. This reaction typically employs hydrogen peroxide as the oxidizing agent under mild conditions .
Industrial Production Methods: Industrial production of 5,8,9-Trimethyl-9H-carbazole-3-ol may involve large-scale hydroxydeboronation reactions. The process would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at position 3 can undergo oxidation to form corresponding ketones or quinones.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: Electrophilic substitution reactions can occur at the carbazole core, particularly at positions 1, 2, 4, and 6.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Chemistry: 5,8,9-Trimethyl-9H-carbazole-3-ol is used as a building block in the synthesis of various organic compounds. Its unique structure allows for the creation of novel materials with specific electronic and optical properties.
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer agents. Its derivatives have been studied for their cytotoxic activities against cancer cells .
Industry: In the field of organic electronics, 5,8,9-Trimethyl-9H-carbazole-3-ol is used in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices .
Mechanism of Action
The mechanism of action of 5,8,9-Trimethyl-9H-carbazole-3-ol involves its interaction with various molecular targets. In medicinal applications, it may inhibit specific enzymes or receptors involved in cancer cell proliferation. The hydroxyl group at position 3 plays a crucial role in its binding affinity and activity.
Molecular Targets and Pathways:
Enzymes: Inhibition of topoisomerase I and II.
Receptors: Interaction with estrogen receptors in hormone-dependent cancers.
Pathways: Induction of apoptosis and inhibition of cell cycle progression.
Comparison with Similar Compounds
- 5,8-Dimethyl-9H-carbazole-3-ol
- 9-Ethyl-9H-carbazole-3-ol
- 3,6-Dimethyl-9H-carbazole
Uniqueness: 5,8,9-Trimethyl-9H-carbazole-3-ol stands out due to the presence of three methyl groups, which can influence its electronic properties and reactivity
Properties
CAS No. |
90135-57-2 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
5,8,9-trimethylcarbazol-3-ol |
InChI |
InChI=1S/C15H15NO/c1-9-4-5-10(2)15-14(9)12-8-11(17)6-7-13(12)16(15)3/h4-8,17H,1-3H3 |
InChI Key |
LNUYQBMTZPMXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(C=CC(=C3)O)N(C2=C(C=C1)C)C |
Origin of Product |
United States |
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